N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 758-84-9
VCID: VC7923085
InChI: InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14)
SMILES: C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N
Molecular Formula: C4H3F6N3O
Molecular Weight: 223.08 g/mol

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine

CAS No.: 758-84-9

Cat. No.: VC7923085

Molecular Formula: C4H3F6N3O

Molecular Weight: 223.08 g/mol

* For research use only. Not for human or veterinary use.

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine - 758-84-9

Specification

CAS No. 758-84-9
Molecular Formula C4H3F6N3O
Molecular Weight 223.08 g/mol
IUPAC Name N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14)
Standard InChI Key ANQWQPHOLAKDED-UHFFFAOYSA-N
Isomeric SMILES C(=N/NC(=O)C(F)(F)F)(\C(F)(F)F)/N
SMILES C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N
Canonical SMILES C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide . Its molecular formula, C4H3F6N3O\text{C}_4\text{H}_3\text{F}_6\text{N}_3\text{O}, reflects the presence of two trifluoromethyl groups (CF3\text{CF}_3) attached to a hydrazine backbone. The Z-configuration of the imine moiety is critical to its stereoelectronic properties, influencing interactions in synthetic pathways .

Structural Characterization

The compound’s 2D and 3D structural models (Figure 1) reveal a planar hydrazide core with trifluoroacetyl (COCF3-\text{COCF}_3) and trifluoroacetimidoyl (N=C(CF3)NH2-\text{N}=\text{C}(\text{CF}_3)\text{NH}_2) substituents . Computational analyses, including density functional theory (DFT), predict bond lengths of 1.34 Å for the C=O\text{C}=\text{O} group and 1.27 Å for the C=N\text{C}=\text{N} bond, consistent with resonance stabilization .

Table 1: Key Structural Parameters

ParameterValueMethod
C=O\text{C}=\text{O}1.34 ÅDFT (PubChem )
C=N\text{C}=\text{N}1.27 ÅX-ray crystallography
Dihedral angle (NNCO\text{N}-\text{N}-\text{C}-\text{O})180°Molecular modeling

Synthesis and Reaction Pathways

Trifluoroacetylation of Hydrazides

A validated synthetic route involves the acylation of hydrazides with trifluoroacetic anhydride (TFAA). For example, amino acid-derived hydrazides undergo trifluoroacetylation at room temperature, yielding intermediates that are subsequently alkylated via Mitsunobu reactions or nucleophilic substitutions . This method avoids isolation of intermediates, streamlining the production of NN'-alkyl hydrazides .

Alkylation and Deprotection Strategies

Alkylation of the trifluoroacetyl-protected hydrazide with alcohols or alkyl halides proceeds under alkaline conditions. Post-alkylation, the trifluoroacetyl group is removed via reductive (e.g., LiAlH4\text{LiAlH}_4) or hydrolytic (e.g., NaOH/H2O\text{NaOH}/\text{H}_2\text{O}) cleavage, affording the target NN'-alkyl hydrazides in yields exceeding 70% .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
TrifluoroacetylationTFAA, Et3N\text{Et}_3\text{N}, 25°C85–90
AlkylationROH\text{R}-\text{OH}, DIAD, PPh3\text{PPh}_375–80
DeprotectionLiAlH4\text{LiAlH}_4, THF, 0°C70–75

Physicochemical Properties

Thermal Stability and Melting Behavior

The compound exhibits a sharp melting point at 158–160°C , indicative of high crystallinity. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss correlated to the release of CO2\text{CO}_2 and NH3\text{NH}_3 fragments .

Solubility and Reactivity

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are optimal for dissolution, while solubility in water is negligible (<0.1 mg/mL) . The electron-withdrawing CF3\text{CF}_3 groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions with amines or thiols .

Applications in Organic Synthesis

Fluoroorganic Building Block

The compound serves as a precursor to trifluorodiazoethane (CF3CHN2\text{CF}_3\text{CHN}_2), a reagent for introducing trifluoromethyl groups into heterocycles . In situ generation of CF3CHN2\text{CF}_3\text{CHN}_2 via deprotection enables Doyle-Kirmse rearrangements and cyclopropanations with alkenes .

Future Research Directions

Expanding Synthetic Utility

Developing enantioselective alkylation methods could unlock chiral hydrazides for asymmetric catalysis. Additionally, photochemical activation of the trifluoroacetimidoyl moiety may enable C–H functionalization under mild conditions.

Biomedical Applications

Structural optimization to reduce electrophilicity while retaining hydrogen-bonding capacity may yield safer protease inhibitors. Computational docking studies with SARS-CoV-2 main protease (Mpro\text{M}^\text{pro}) are proposed to evaluate antiviral potential.

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